molecular formula C4H5NOS B1267321 4-methylthiazol-2(3H)-one CAS No. 32497-10-2

4-methylthiazol-2(3H)-one

Cat. No.: B1267321
CAS No.: 32497-10-2
M. Wt: 115.16 g/mol
InChI Key: ZMEVDFFLOPFGCR-UHFFFAOYSA-N
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Description

4-methylthiazol-2(3H)-one is a heterocyclic compound containing a thiazole ring with a methyl group at the 4-position and a keto group at the 2-position

Mechanism of Action

Target of Action

4-Methylthiazol-2(3H)-one, also known as 4-Methyl-1,3-thiazol-2(3H)-one or 4-methyl-3H-1,3-thiazol-2-one, is a compound that has been found to have a wide range of targets. It has been shown to interact with various receptors and enzymes, playing a significant role in numerous biological processes .

Mode of Action

The interaction of this compound with its targets results in a variety of changes. For instance, it has been found to inhibit the aggregation factor of human platelets , act as an antagonist against UDP-N-acetylmuramate/l-alanine ligase , and serve as a corrosion inhibitor .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit urokinase , a key enzyme in the plasminogen activation pathway, which plays a crucial role in fibrinolysis. It also inhibits bacterial DNA gyrase B , an enzyme involved in DNA replication.

Pharmacokinetics

Its molecular properties suggest that it may have good bioavailability .

Result of Action

The action of this compound at the molecular and cellular level results in a variety of effects. For instance, it has been found to have antitumor activity against a breast cancer cell line . It also acts as a corrosion inhibitor, forming a protective film on the steel surface .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its corrosion inhibition efficiency increases with an increase in concentration

Biochemical Analysis

Cellular Effects

The effects of 4-Methyl-1,3-thiazol-2(3H)-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the phosphorylation of Smad2/3, which is a critical step in the TGF-β signaling pathway . This inhibition can lead to alterations in gene expression and impact cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-Methyl-1,3-thiazol-2(3H)-one exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of ALK5, preventing the phosphorylation of Smad2/3 . This inhibition disrupts the TGF-β signaling pathway, leading to changes in gene expression and cellular responses. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-1,3-thiazol-2(3H)-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 4-Methyl-1,3-thiazol-2(3H)-one can lead to sustained inhibition of the TGF-β signaling pathway, resulting in prolonged changes in cellular behavior.

Dosage Effects in Animal Models

The effects of 4-Methyl-1,3-thiazol-2(3H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

4-Methyl-1,3-thiazol-2(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation, leading to the formation of metabolites that can further influence cellular functions . These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-Methyl-1,3-thiazol-2(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Subcellular Localization

4-Methyl-1,3-thiazol-2(3H)-one exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylthiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylthiazole with an oxidizing agent to introduce the keto group at the 2-position. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methylthiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazol-2-amine: Similar structure but with an amino group instead of a keto group.

    2-Amino-4-methylthiazole: Contains an amino group at the 2-position.

    4-Methyl-2-thiazolylamine: Another derivative with an amino group.

Uniqueness

4-methylthiazol-2(3H)-one is unique due to its keto group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its amino-substituted counterparts. This structural difference allows it to participate in specific reactions and interact with unique molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-methyl-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEVDFFLOPFGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277848
Record name 4-Methyl-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32497-10-2
Record name 32497-10-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4484
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2,3-dihydro-1,3-thiazol-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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